

# Ampreloxetine: A Technical Whitepaper on a Novel Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |  |  |  |
|----------------------|-----------------------------|-----------|--|--|--|
| Compound Name:       | Ampreloxetine Hydrochloride |           |  |  |  |
| Cat. No.:            | B12393039                   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Ampreloxetine (formerly TD-9855) is a selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). This technical guide provides an in-depth overview of ampreloxetine's core pharmacology, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical development. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this novel therapeutic agent.

### Introduction

Neurogenic orthostatic hypotension is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from impaired autonomic nervous system function. It is a common feature of several neurodegenerative disorders, including multiple system atrophy (MSA), Parkinson's disease, and pure autonomic failure. The primary pathophysiological driver of nOH is the insufficient release of norepinephrine from sympathetic nerve endings, leading to inadequate vasoconstriction.

Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET).[1] By blocking the reuptake of norepinephrine from the synaptic cleft, ampreloxetine increases the



concentration and prolongs the action of this key neurotransmitter, thereby enhancing vascular tone and mitigating the symptoms of nOH.[2] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on ampreloxetine.

### **Mechanism of Action**

Ampreloxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET).[1] NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling. By binding to and inhibiting NET, ampreloxetine effectively increases the extracellular concentration of norepinephrine in the synaptic space.[3] This leads to enhanced activation of adrenergic receptors on vascular smooth muscle cells, resulting in increased peripheral vascular resistance and a subsequent rise in blood pressure, particularly upon standing.

Ampreloxetine exhibits a higher affinity for NET compared to the serotonin transporter (SERT), with a 4-fold selectivity for NET over SERT.[1] At higher doses, it is thought to act as a dual serotonin-norepinephrine reuptake inhibitor (SNRI).[1]



Click to download full resolution via product page



Ampreloxetine's inhibition of the norepinephrine transporter (NET).

# Quantitative Data In Vitro Binding Affinity and Functional Inhibition

The following table summarizes the in vitro binding affinity (Ki) and functional inhibition (IC50) of ampreloxetine for human and rat norepinephrine and serotonin transporters.

| Target                                 | Species       | Assay Type   | Value      | Reference     |
|----------------------------------------|---------------|--------------|------------|---------------|
| Norepinephrine<br>Transporter<br>(NET) | Human         | Binding (Ki) | 1.3 nM     | [4]           |
| Human                                  | Uptake (IC50) | 4.4 nM       | [4]        |               |
| Rat                                    | Uptake (IC50) | 10.0 nM      | [4]        | <del></del> - |
| Serotonin<br>Transporter<br>(SERT)     | Human         | Binding (Ki) | 13 nM      | [4]           |
| Human                                  | Uptake (IC50) | 18 nM        | [4]        |               |
| Rat                                    | Uptake (IC50) | 100 nM       | [4]        | _             |
| Dopamine<br>Transporter<br>(DAT)       | Human         | Binding (Ki) | >10,000 nM | [4]           |
| Human                                  | Uptake (IC50) | >10,000 nM   | [4]        |               |

### **Pharmacokinetic Parameters**

This table outlines the key pharmacokinetic parameters of ampreloxetine in humans.



| Parameter                            | Value                   | Unit  | Population                     | Reference |
|--------------------------------------|-------------------------|-------|--------------------------------|-----------|
| Terminal Half-<br>Life (t½)          | 30 - 40                 | hours | Healthy Subjects<br>& Patients | [5][6]    |
| Time to Maximum Concentration (Tmax) | 8 - 12                  | hours | Healthy Subjects               | [7]       |
| Time to Steady<br>State              | ~6                      | days  | Healthy Subjects               | [7]       |
| Metabolism                           | Primarily via<br>CYP1A2 | -     | Humans                         | [5][6]    |

### **Pharmacodynamic Parameters**

The following table presents key pharmacodynamic data for ampreloxetine, including transporter occupancy and biomarker modulation.

| Parameter                            | Value | Unit                   | Condition         | Reference |
|--------------------------------------|-------|------------------------|-------------------|-----------|
| NET Occupancy<br>(10 mg dose)        | > 75% | %                      | Adult Subjects    | [8][9]    |
| SERT<br>Occupancy (10<br>mg dose)    | < 50% | %                      | Adult Subjects    | [8][9]    |
| Plasma DHPG<br>Reduction (IC50)      | 5.8   | ng/mL                  | Patients with nOH |           |
| Plasma<br>Norepinephrine<br>Increase | 71%   | % change from baseline | Patients with nOH | [3][10]   |
| Plasma DHPG<br>Decrease              | 22%   | % change from baseline | Patients with nOH | [3][10]   |



# Experimental Protocols In Vitro Radioligand Binding and Neurotransmitter Uptake Assays

Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of ampreloxetine at human and rat monoamine transporters.

Methodology (Summarized from[4]):

- Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT) were used. For rat transporters, rat cortical synaptosomes were prepared.
- Radioligand Binding Assays:
  - Membrane preparations from the respective cell lines were incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of ampreloxetine.
  - Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET).
  - After incubation, the membranes were filtered, and the bound radioactivity was measured using liquid scintillation counting.
  - Ki values were calculated using the Cheng-Prusoff equation.
- Neurotransmitter Uptake Assays:
  - Cells or synaptosomes were incubated with a radiolabeled neurotransmitter (e.g., [³H]norepinephrine for NET, [³H]serotonin for SERT) in the presence of varying concentrations of ampreloxetine.
  - Uptake was terminated by rapid filtration and washing.



- The amount of radiolabeled neurotransmitter taken up by the cells was quantified by scintillation counting.
- IC50 values were determined by non-linear regression analysis.



Click to download full resolution via product page

Workflow for in vitro binding and uptake assays.

## Clinical Trial Protocol (Phase 3 - NCT03750552 & NCT03829657)

Objective: To evaluate the efficacy, safety, and durability of ampreloxetine for the treatment of symptomatic nOH in patients with primary autonomic failure.



#### Study Design (Summarized from[1][8]):

- SEQUOIA (NCT03750552): A Phase 3, 4-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- REDWOOD (NCT03829657): A Phase 3, 22-week, multicenter study comprising a 16-week open-label period followed by a 6-week double-blind, placebo-controlled, randomized withdrawal period.
- Participants: Adults with a diagnosis of symptomatic nOH due to multiple system atrophy (MSA), Parkinson's disease (PD), or pure autonomic failure (PAF).
- Intervention: Ampreloxetine (10 mg, once daily) or placebo.
- · Primary Efficacy Endpoint:
  - SEQUOIA: Change from baseline in the Orthostatic Hypotension Symptom Assessment (OHSA) composite score.
  - REDWOOD: Treatment failure during the randomized withdrawal period.
- Key Secondary Endpoints: Change from baseline in the Orthostatic Hypotension Daily Activity Scale (OHDAS) and other patient-reported outcomes.
- Safety Assessments: Monitoring of adverse events, vital signs (including supine blood pressure), electrocardiograms, and clinical laboratory tests.





Click to download full resolution via product page

Phase 3 clinical trial design for ampreloxetine in nOH.

### Conclusion

Ampreloxetine is a promising, selective norepinephrine reuptake inhibitor with a pharmacokinetic and pharmacodynamic profile well-suited for the once-daily treatment of symptomatic neurogenic orthostatic hypotension. Its mechanism of action directly addresses the underlying pathophysiology of nOH by enhancing noradrenergic signaling. Clinical trials have demonstrated its potential to improve symptoms and daily functioning in patients with this debilitating condition. Further research and ongoing clinical development will continue to elucidate the full therapeutic potential and long-term safety of ampreloxetine. This technical guide provides a solid foundation for understanding the key scientific and clinical aspects of this novel therapeutic agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Theravance Biopharma to Present New Ampreloxetine Analyses in Neurogenic Orthostatic Hypotension (nOH) at the 77th Annual Meeting of the American Academy of Neurology :: Theravance Biopharma [investor.theravance.com]
- 7. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Ampreloxetine: A Technical Whitepaper on a Novel Norepinephrine Reuptake Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393039#ampreloxetine-as-a-norepinephrine-reuptake-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com